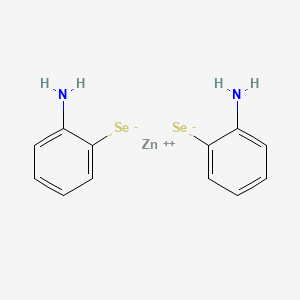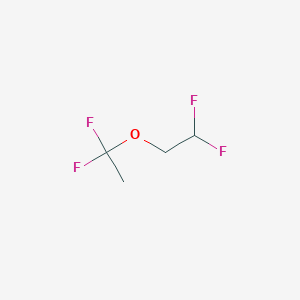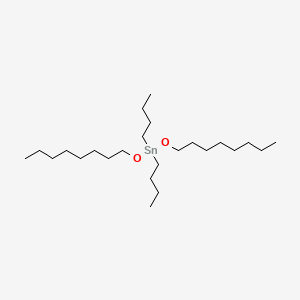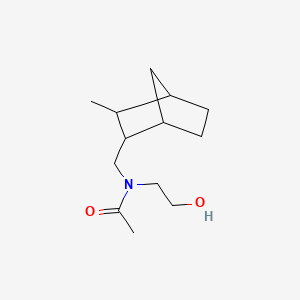
1-(2,5-Dibromophenyl)-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dibromophenyl)-2-phenyldiazene is an organic compound that belongs to the class of diazenes It is characterized by the presence of two bromine atoms attached to a phenyl ring and a diazene group linking it to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dibromophenyl)-2-phenyldiazene typically involves the diazotization of 2,5-dibromoaniline followed by a coupling reaction with benzene. The process can be summarized as follows:
Diazotization: 2,5-dibromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with benzene in the presence of a catalyst such as copper powder to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dibromophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or oxidizing agents like potassium permanganate (KMnO4) are employed.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or copper powder are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction: Products include hydrazine derivatives and azo compounds.
Coupling Reactions: Products include complex aromatic structures with extended conjugation.
Scientific Research Applications
1-(2,5-Dibromophenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dibromophenyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2,4-Dibromophenyl)-2-phenyldiazene
- 1-(2,5-Dichlorophenyl)-2-phenyldiazene
- 1-(2,5-Difluorophenyl)-2-phenyldiazene
Comparison: 1-(2,5-Dibromophenyl)-2-phenyldiazene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity compared to chlorine or fluorine derivatives. The bromine atoms make it more suitable for certain substitution reactions and influence its overall stability and reactivity.
Properties
Molecular Formula |
C12H8Br2N2 |
|---|---|
Molecular Weight |
340.01 g/mol |
IUPAC Name |
(2,5-dibromophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8Br2N2/c13-9-6-7-11(14)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H |
InChI Key |
QQKXXFISWWAQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)




![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)
![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)


